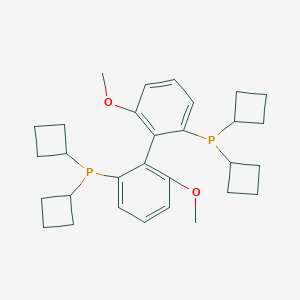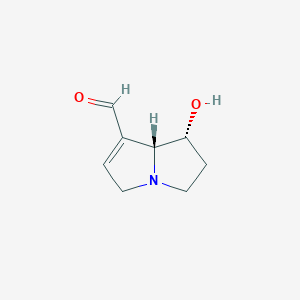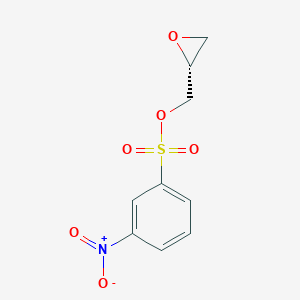
2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl’ is a chemical compound that belongs to the class of phosphine ligands. It is commonly abbreviated as ‘dcBODIPY’ and has been widely used in various scientific research applications. The compound is known for its unique chemical properties, which make it suitable for a wide range of applications in the field of chemistry.
Mecanismo De Acción
The mechanism of action of ‘dcBODIPY’ is not fully understood. However, it is believed that the compound acts as a strong electron donor, which makes it suitable for use as a ligand in transition metal catalysis reactions. Additionally, ‘dcBODIPY’ has been shown to exhibit unique photophysical properties, which make it suitable for use in the synthesis of luminescent materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of ‘dcBODIPY’. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using ‘dcBODIPY’ in lab experiments include its high purity, ease of synthesis, and unique chemical properties. However, the limitations of using ‘dcBODIPY’ include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research involving ‘dcBODIPY’. These include the synthesis of new derivatives of the compound, which exhibit enhanced chemical and photophysical properties. Additionally, ‘dcBODIPY’ could be used in the synthesis of new materials, which have potential applications in the field of optoelectronics. Finally, ‘dcBODIPY’ could be used as a ligand in new transition metal catalysis reactions, which could lead to the development of new synthetic methodologies.
Métodos De Síntesis
The synthesis of ‘dcBODIPY’ involves the reaction of 2,6-dimethoxybiphenyl with dicyclobutylphosphine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis method is relatively simple and has been used by many researchers to obtain ‘dcBODIPY’ for their experiments.
Aplicaciones Científicas De Investigación
‘dcBODIPY’ has been widely used in various scientific research applications, including organic synthesis, catalysis, and materials science. It is commonly used as a ligand in transition metal catalysis reactions and has been shown to enhance the efficiency of these reactions. Additionally, ‘dcBODIPY’ has been used in the synthesis of luminescent materials, which have potential applications in the field of optoelectronics.
Propiedades
Número CAS |
150971-51-0 |
|---|---|
Nombre del producto |
2,2'-Bis(dicyclobutylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |
Fórmula molecular |
C30H40O2P2 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
di(cyclobutyl)-[2-[2-di(cyclobutyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C30H40O2P2/c1-31-25-17-7-19-27(33(21-9-3-10-21)22-11-4-12-22)29(25)30-26(32-2)18-8-20-28(30)34(23-13-5-14-23)24-15-6-16-24/h7-8,17-24H,3-6,9-16H2,1-2H3 |
Clave InChI |
LLRKWKNHPMDXHU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2CCC2)C3CCC3)C4=C(C=CC=C4P(C5CCC5)C6CCC6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)


![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)





